molecular formula C19H19F2NO3S B2490083 2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 2034303-85-8

2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2490083
CAS No.: 2034303-85-8
M. Wt: 379.42
InChI Key: MZVNZHCDKKSYSI-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a complex organic compound characterized by the presence of a difluorophenyl group and a thiazepane ring with a dioxido substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Oxidation to Form the Dioxido Substitution: The final step involves the oxidation of the thiazepane ring to introduce the dioxido group, typically using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups on the thiazepane ring.

    Reduction: Reduction reactions can potentially remove the dioxido group or alter the thiazepane ring.

    Substitution: The difluorophenyl group can participate in substitution reactions, especially electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazepane derivatives with altered oxidation states.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group and thiazepane ring can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone: Unique due to its specific substitution pattern and ring structure.

    2-(2,4-Difluorophenyl)-1-(1,1-dioxido-1,4-thiazepan-4-yl)ethanone: Lacks the phenyl group on the thiazepane ring.

    2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-methyl-1,4-thiazepan-4-yl)ethanone: Contains a methyl group instead of a phenyl group.

Uniqueness

The presence of both the difluorophenyl group and the phenyl-substituted thiazepane ring in this compound makes it unique compared to other similar compounds. This specific structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO3S/c20-16-7-6-15(17(21)13-16)12-19(23)22-9-8-18(26(24,25)11-10-22)14-4-2-1-3-5-14/h1-7,13,18H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVNZHCDKKSYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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